molecular formula C11H11ClF3N3 B2980163 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride CAS No. 1052539-34-0

1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2980163
CAS No.: 1052539-34-0
M. Wt: 277.68
InChI Key: DMWAWTWXQSMKCW-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride (CAS 1052539-34-0) is a chemical building block developed for research applications in pharmaceutical and agrochemical development. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known to exhibit a wide spectrum of biological activities . The structure is further functionalized with a [4-(trifluoromethyl)phenyl]methyl group, incorporating a trifluoromethyl (TFM) moiety. The TFM group is a key pharmacophore in modern drug design due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . Pyrazole derivatives are investigated for their diverse pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and antidepressant activities . The presence of the TFM group is a common feature in many FDA-approved drugs and bioactive compounds, as it can significantly influence the biological properties of a molecule . As such, this amine-functionalized pyrazole serves as a versatile synthetic intermediate for constructing novel compounds for screening and development in various research programs. Product Specifications: • CAS Number: 1052539-34-0 • Molecular Formula: C 11 H 11 ClF 3 N 3 • Molecular Weight: 277.68 g/mol • MDL Number: MFCD07689444 Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-17-10(15)5-6-16-17;/h1-6H,7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWAWTWXQSMKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC=N2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052539-34-0
Record name 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride typically involves multi-step processes:

  • Formation of 1-(4-trifluoromethylphenyl)methanamine: : This can be achieved through the nucleophilic substitution of a halogenated precursor with ammonia or an amine source.

  • Cyclization: : The intermediate is then subjected to cyclization with appropriate reagents to form the pyrazole core.

  • Hydrochloride Formation: : The final step involves the conversion of the base into its hydrochloride salt, usually by reacting with hydrochloric acid.

Industrial Production Methods

Industrially, the compound can be produced using high-throughput synthesis techniques, often involving continuous flow reactors to optimize reaction time, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride participates in various chemical reactions:

  • Substitution Reactions: : The amine group and the benzyl group are reactive sites for nucleophilic and electrophilic substitutions.

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction under suitable conditions, modifying the functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids.

  • Reducing Agents: : Lithium aluminum hydride, hydrogen in the presence of catalysts.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

  • Oxidation: : Can lead to the formation of nitro derivatives or carbonyl compounds.

  • Reduction: : Primarily produces various amine derivatives depending on the reaction specifics.

  • Substitution: : Can form substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Acts as a precursor or intermediate in synthesizing more complex organic structures.

  • Catalysis: : Potentially used in catalytic processes due to its unique structure.

Biology

  • Enzyme Inhibition: : Studies indicate potential inhibitory effects on specific enzymes, useful in biochemical research.

  • Protein Interaction: : Used in assays to investigate interactions with various proteins.

Medicine

  • Pharmaceutical Research: : Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

  • Material Science: : Used in the creation of novel materials with specific properties.

  • Agricultural Chemistry:

Mechanism of Action

The exact mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride varies depending on its application:

  • Enzyme Inhibition: : The compound may bind to the active site of enzymes, disrupting their normal function.

  • Protein Binding: : Interaction with protein domains may alter protein function or signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole Derivatives

Compound Name Substituents on Pyrazole Phenyl Ring Substituents Molecular Formula CAS Number Application/Use Source
Target Compound 5-NH₂·HCl 4-(Trifluoromethyl)benzyl C₁₁H₁₁F₃N₃·HCl Not Provided Pharmaceutical (inferred) Patents
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine HCl 4-NH₂·HCl, 5-ethyl 3-Chlorophenyl C₁₂H₁₄ClN₃·HCl 1795184-89-2 Not Specified
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine HCl 4-NH₂·HCl, 1-methyl None (trifluoromethyl on pyrazole) C₆H₇F₃N₃·HCl 1443278-89-4 Research Chemical
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine 5-NH₂ 4-Chloro-3-fluorophenylmethyl C₁₀H₉ClFN₃ 1247685-02-4 Research Chemical
Fipronil 3-CN, 4-SO, 5-NH₂ 2,6-Cl₂-4-CF₃-phenyl C₁₂H₄Cl₂F₆N₄OS 120068-37-3 Pesticide (Insecticide)

Key Observations:

  • Substituent Position: The target compound’s amine group at pyrazole position 5 distinguishes it from analogs like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine HCl (amine at position 4) .
  • Trifluoromethyl vs.
  • Complexity in Pesticides: Fipronil (a pesticide) shares a trifluoromethylphenyl group but includes additional electronegative groups (e.g., sulfinyl, cyano), increasing its reactivity and specificity toward insect GABA receptors .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Salt Form Key Functional Groups Likely Solubility (Water)
Target Compound ~291.7 Hydrochloride -CF₃, benzyl, pyrazole-NH₂ High (due to HCl salt)
1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine HCl 195.6 Hydrochloride -CHF₂, methyl Moderate
1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl 253.7 Hydrochloride Cyclopenta-fused pyrazole Moderate

Key Observations:

  • Hydrochloride Salts : Most compounds, including the target, are hydrochlorides, improving aqueous solubility for biological testing .

Biological Activity

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride, also known by its CAS number 956438-49-6, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

  • Chemical Formula : C11H11ClF3N3
  • Molecular Weight : 277.68 g/mol
  • IUPAC Name : 2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine; hydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Notes
Compound 59Staphylococcus aureusLow MIC values indicating high potencyEffective against biofilm formation
Compound 74Enterococcus faecalisLow MIC values indicating high potencyLow resistance development observed

In vivo studies showed no harmful effects at doses up to 50 mg/kg in mice, indicating a favorable safety profile for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown significant cytotoxic activity.

Cell Line IC50 (µM) Remarks
HCT-116 (Colon Cancer)2.76High selectivity observed
MCF-7 (Breast Cancer)9.27Induces apoptosis in both wild-type and mutant p53 cells
HeLa (Cervical Cancer)VariesExhibits dose-dependent cell cycle arrest

The mechanism of action includes induction of apoptosis and cell cycle arrest at G0/G1 and G2/M phases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including our compound of interest, demonstrated significant antibacterial activity against Staphylococcus aureus. The study utilized time-kill assays to confirm bactericidal effects and assessed biofilm inhibition capabilities. Results showed that the compound effectively disrupted biofilm formation, which is crucial in treating persistent infections .

Case Study 2: Anticancer Evaluation

In another research effort focusing on the anticancer properties of the compound, a panel of twelve human tumor cell lines was evaluated. The results indicated that the compound exhibited promising antiproliferative activities, particularly against ovarian and renal cancer cell lines .

Q & A

Q. What are the established synthetic routes for 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride?

The synthesis typically involves multi-step protocols:

  • Cyclization : Formation of the pyrazole core via reaction of hydrazine derivatives with β-keto esters or carbonyl compounds, as demonstrated in analogous pyrazole syntheses .
  • Substitution : Introduction of the 4-(trifluoromethyl)benzyl group at the pyrazole N1 position using alkylation or nucleophilic substitution .
  • Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, a method validated for structurally related pyrazol-amine derivatives . Key intermediates, such as 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride, are generated through formylation and oxidation steps .

Q. What analytical methods are recommended for structural characterization?

A combination of spectral and crystallographic techniques ensures accuracy:

  • Spectroscopy : IR for functional group identification (e.g., NH stretching at ~3400 cm⁻¹) and ¹H/¹³C NMR for substituent confirmation .
  • X-ray Crystallography : Resolves bond angles, torsion angles, and confirms the trifluoromethyl group's spatial orientation, as shown in related 1H-pyrazol-5-amine structures .
  • Elemental Analysis : Validates purity and stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction Path Search : Identifies energetically favorable intermediates, such as the Vilsmeier-Haack reaction mechanism for formylation .
  • Condition Screening : Machine learning models analyze experimental data to prioritize solvent systems or catalysts, aligning with ICReDD’s integrated computational-experimental framework .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., 1-methyl-3-trifluoromethyl-pyrazol-5-amine derivatives) to resolve ambiguities .
  • Redundant Techniques : Use high-resolution mass spectrometry (HRMS) alongside X-ray crystallography to confirm molecular weight and connectivity .
  • Dynamic NMR : Resolve rotational barriers or conformational isomerism in the benzyl or trifluoromethyl groups .

Q. What experimental design strategies improve reaction yield and selectivity?

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design could maximize cyclization efficiency while minimizing side reactions .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What mechanistic insights exist for key steps like cyclization or trifluoromethyl group incorporation?

  • Cyclization : The Vilsmeier-Haack reaction (using POCl₃/DMF) generates electrophilic intermediates that facilitate pyrazole ring closure, as shown in 5-chloro-3-methyl-1-aryl-pyrazole syntheses .
  • Trifluoromethylation : Electrophilic aromatic substitution (e.g., using CF₃I/Cu-mediated pathways) or Suzuki-Miyaura coupling with trifluoromethyl-containing boronic acids .

Q. How does the hydrochloride salt form influence physicochemical properties?

  • Solubility : The salt enhances aqueous solubility compared to the free base, critical for in vitro bioactivity assays .
  • Stability : Hygroscopicity and degradation pathways (e.g., hydrolysis) must be characterized via accelerated stability studies under varying pH and humidity .

Notes on Data Interpretation

  • Contradictions in Synthesis Protocols : Discrepancies in reaction yields (e.g., cyclization efficiency) may arise from substituent electronic effects. The electron-withdrawing trifluoromethyl group can slow alkylation steps, necessitating higher temperatures or Lewis acid catalysts .
  • Spectral Artifacts : Trifluoromethyl groups cause splitting in ¹H NMR; deuterated solvents (e.g., DMSO-d₆) and decoupling techniques mitigate this .

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